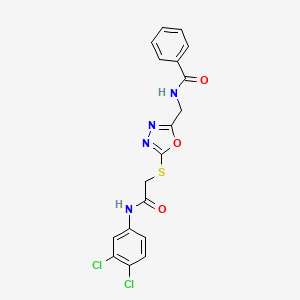

![molecular formula C13H13N3O3S B3012448 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid CAS No. 731793-32-1](/img/structure/B3012448.png)

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid is a derivative of benzoic acid, which is a well-known compound with significant biological activity. This particular derivative includes an imidazole ring, a moiety known for its presence in various biologically active compounds, and a sulfanyl group which can contribute to the compound's reactivity and potential biological applications.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported using different methods. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for the synthesis of complex quinoline derivatives under solvent-free conditions, indicating that similar sulfonic acid-functionalized imidazolium salts might be employed in the synthesis of the compound . Additionally, sulfonic acid-functionalized imidazolium salts have been used in conjunction with FeCl3 to catalyze the synthesis of benzimidazoles, suggesting that similar conditions could potentially be adapted for the synthesis of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid .

Molecular Structure Analysis

The molecular structure of the compound would likely feature the characteristic peaks of the imidazole ring, the sulfanyl group, and the benzoic acid moiety. The imidazole ring's presence is confirmed by the synthesis of related compounds where NMR and IR spectra have been used to identify the imidazole's distinct chemical shifts and vibrational frequencies . The sulfanyl group would also contribute to the compound's spectral properties, as seen in other sulfanyl-containing compounds .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The sulfanyl group could participate in various chemical reactions, such as S-alkylation, as demonstrated in the synthesis of sulfur-containing oligomers and macrocyclic compounds . The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation, which could be relevant in the context of pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid would be influenced by its molecular structure. The presence of the imidazole ring could confer a degree of polarity and potential for hydrogen bonding, affecting the compound's solubility and melting point. The sulfanyl group could impact the compound's stability and reactivity, as seen in other sulfanyl derivatives . The benzoic acid part of the molecule would contribute to the compound's acidity and could affect its solubility in different solvents .

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibition

- Application : Designing inhibitors of protein tyrosine phosphatase 1B (PTP1B) using 3-acetamido-4-methyl benzoic acid derivatives, providing potential therapeutic applications in the treatment of diseases like diabetes and obesity (Rakse et al., 2013).

Antiprotozoal Activity

- Application : Demonstrating strong antiprotozoal activity against pathogens like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential use in treating infections caused by these protozoa (Pérez‐Villanueva et al., 2013).

Anti-inflammatory Activity

- Application : Synthesis and evaluation of compounds for in vitro anti-inflammatory activity, indicating potential therapeutic use in inflammation-related conditions (Reddy & Saini, 2013).

Antibacterial Activity

- Application : Investigating compounds for antibacterial properties, which could contribute to the development of new antibacterial drugs (Gullapelli et al., 2014).

Anticancer Agents

- Application : Developing benzimidazole–thiazole derivatives as anticancer agents, showing promise in cancer treatment (Nofal et al., 2014).

Corrosion Inhibition

- Application : Utilization in corrosion inhibition for mild steel in acidic environments, which is significant in industrial applications (Ammal et al., 2018).

Future Directions

properties

IUPAC Name |

2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-16-7-6-14-13(16)20-8-11(17)15-10-5-3-2-4-9(10)12(18)19/h2-7H,8H2,1H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQMIXUIDXQLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)

![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)